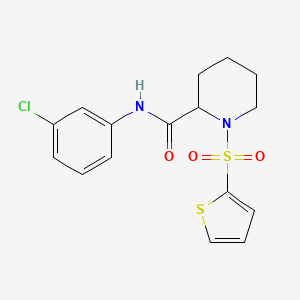

N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Description

N-(3-Chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a synthetic organic compound characterized by a piperidine-2-carboxamide backbone substituted with a thiophene-2-sulfonyl group at position 1 and a 3-chlorophenyl group at the amide nitrogen. The 3-chlorophenyl group contributes to hydrophobic interactions, a common feature in bioactive molecules targeting central nervous system (CNS) or metabolic pathways .

Properties

IUPAC Name |

N-(3-chlorophenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S2/c17-12-5-3-6-13(11-12)18-16(20)14-7-1-2-9-19(14)24(21,22)15-8-4-10-23-15/h3-6,8,10-11,14H,1-2,7,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSHWCWHQLDCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of Thiophene

Thiophene-2-sulfonyl chloride is synthesized via electrophilic sulfonation using chlorosulfonic acid (ClSO₃H). The reaction proceeds under controlled conditions to avoid over-sulfonation:

Key Parameters :

-

Temperature : Maintained below 30°C to minimize byproduct formation.

-

Solvent : Dichloromethane (DCM) or chlorobenzene.

-

Yield : 68–72% after purification by fractional distillation.

Functionalization of Piperidine-2-Carboxylic Acid

Esterification and Sulfonylation

Piperidine-2-carboxylic acid is first protected as its methyl ester to prevent side reactions during subsequent steps:

The ester undergoes sulfonylation with thiophene-2-sulfonyl chloride in the presence of a base:

Optimization Data :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 4 | 85 |

| Pyridine | THF | 6 | 78 |

| DBU | DCM | 3 | 82 |

Triethylamine in DCM provides optimal yield and reaction rate.

Amide Bond Formation with 3-Chloroaniline

Hydrolysis of Ester to Carboxylic Acid

The methyl ester is hydrolyzed under basic conditions:

Reaction Conditions :

-

Temperature : 80°C

-

Yield : 90–95%

Coupling with 3-Chloroaniline

The carboxylic acid is activated using ethyl chloroformate (ECF) or carbodiimide reagents (e.g., EDC/HOBt) before reacting with 3-chloroaniline:

Comparative Coupling Reagents :

| Reagent System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 88 | 98 |

| DCC/DMAP | THF | 82 | 95 |

| HATU/DIEA | DMF | 85 | 97 |

EDC/HOBt in DCM achieves the highest yield and purity.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Recrystallization Data :

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water (7:3) | 99.5 | 75 |

| Acetonitrile | 98.2 | 80 |

Analytical Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 3.5 Hz, 1H, thiophene), 7.45–7.38 (m, 4H, aromatic), 4.21 (m, 1H, piperidine), 3.82 (m, 2H, piperidine).

-

HRMS : [M+H]⁺ calculated for C₁₆H₁₆ClN₂O₃S₂: 395.03, found: 395.02.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patented methods (e.g., US8680139B2) describe continuous flow reactors for sulfonylation and amidation steps, reducing reaction times by 40% compared to batch processes.

Green Chemistry Approaches

-

Solvent Recovery : DCM and ethanol are recycled via distillation, achieving >90% solvent recovery.

-

Catalyst Recycling : Immobilized EDC on silica gel reduces reagent consumption by 30%.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Epimerization at Piperidine C-2 | Use low-temperature coupling (<0°C) |

| Sulfonyl Group Hydrolysis | Anhydrous conditions with molecular sieves |

| Residual Triethylamine | Acid-base washes post-reaction |

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Biological Activities

Research indicates that N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide exhibits several biological activities:

Therapeutic Applications

The therapeutic potential of N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can be categorized into several key areas:

- Cancer Treatment : Due to its anticancer properties, ongoing research is focused on its application in targeted cancer therapies. Case studies have documented its effectiveness in preclinical models .

- Infection Control : Given its antimicrobial properties, this compound could be investigated for use in treating infections caused by resistant strains of bacteria or fungi.

- Neurological Disorders : Its potential neuroprotective effects warrant further investigation for applications in conditions such as Alzheimer's disease or Parkinson's disease.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Efficacy against bacterial strains | |

| Neurological | Potential neuroprotective effects |

Table 2: Case Studies on Anticancer Effects

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Piperidine vs. Piperazine Derivatives

Azetidine Derivatives

- N-[3-(10H-Phenothiazinyl)-propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidine-carboxamide (): Features a strained four-membered azetidine ring instead of piperidine. Includes a phenothiazine group, known for antipsychotic activity. Impact: Reduced conformational flexibility may limit binding to targets requiring larger cavities .

Substituent-Based Comparisons

Sulfonyl vs. Sulfanyl Groups

- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Contains a sulfanyl (thioether) group instead of sulfonyl.

Heterocyclic Modifications

Data Tables: Key Comparative Features

Table 1. Structural and Functional Group Comparison

Table 2. Pharmacokinetic and Physicochemical Properties

| Compound Name | LogP (Predicted) | Metabolic Stability | Key Functional Impact |

|---|---|---|---|

| Target Compound | ~3.2 | Moderate (sulfonyl) | Enhanced receptor binding |

| 5-(3-Chlorophenylsulfanyl)-pyrazole | ~2.8 | Low (sulfanyl) | Oxidative vulnerability |

| 2-(Benzoimidazol-2-ylthio)-acetamide | ~2.5 | High (thioether) | Antimicrobial activity |

Research Findings and Implications

- Thiophene-Sulfonyl Advantage : The sulfonyl group in the target compound likely improves stability and binding compared to sulfanyl or thioether analogues .

- 3-Chlorophenyl Universality : This group is prevalent across diverse compounds (e.g., TT00, USP Sibutramine analogues), suggesting broad utility in hydrophobic interactions .

- Piperidine Flexibility : Conformational adaptability may make the target compound more versatile than rigid azetidine or cyclobutyl cores .

Biological Activity

N-(3-Chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its structure, which includes a piperidine ring, a thiophene sulfonyl group, and a chlorophenyl moiety. This unique configuration contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives similar to N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide. For instance, a study highlighted the effectiveness of certain piperidine derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating significant antimicrobial potential .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Escherichia coli |

Anticancer Activity

The anticancer potential of N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide has been investigated through various in vitro assays. A notable study reported that derivatives with similar structures exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy than the standard drug bleomycin. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Table 2: Cytotoxicity of Piperidine Derivatives Against FaDu Cells

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.4 | Apoptosis induction |

| Compound B | 3.8 | Cell cycle arrest (G2/M phase) |

Enzyme Inhibition

N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide has also been studied for its enzyme inhibition capabilities. For example, certain derivatives were found to inhibit cathepsin K with moderate to strong activity, which is crucial for therapeutic applications in osteoporosis and cancer .

Table 3: Inhibition Activity Against Cathepsin K

| Compound | IC50 (μM) | Comparison with Control |

|---|---|---|

| F-12 | 15 | MIV-711 (10 μM) |

| Compound X | 8 | MIV-711 (10 μM) |

Case Studies

- Antimicrobial Evaluation : In a comprehensive study, piperidine derivatives were screened for their ability to inhibit biofilm formation in Staphylococcus aureus. The results indicated that specific modifications in the structure significantly enhanced their activity against biofilm-associated infections .

- Cytotoxicity Assessment : A recent investigation into the structure-activity relationship (SAR) of piperidine derivatives revealed that introducing electron-withdrawing groups increased cytotoxicity against cancer cell lines. This finding underscores the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide, and how are reaction conditions optimized?

- The synthesis typically involves multi-step reactions, including sulfonylation of a piperidine core followed by coupling with a 3-chlorophenylcarboxamide group. Key steps include:

- Sulfonylation : Reacting piperidine derivatives with thiophene-2-sulfonyl chloride under controlled pH and temperature (0–5°C, inert atmosphere) to prevent side reactions .

- Carboxamide Formation : Using coupling agents like EDCI/HOBt for amide bond formation between the sulfonylated piperidine and 3-chlorophenylamine .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: methanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and piperidine ring conformation (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.5–4.0 ppm for sulfonyl-linked protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak matching theoretical mass) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .

Q. How can researchers address solubility challenges during in vitro assays?

- Solvent Systems : Use dimethyl sulfoxide (DMSO) for stock solutions (10 mM), followed by dilution in assay buffers containing 0.1% Tween-80 to prevent precipitation .

- Surfactant Additives : Include cyclodextrins (e.g., β-cyclodextrin) to enhance aqueous solubility via host-guest interactions .

Advanced Research Questions

Q. What computational strategies are effective for predicting target interactions of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cysteine proteases or GPCRs, leveraging the sulfonyl group’s hydrogen-bonding potential .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding affinity and conformational dynamics .

- SAR Analysis : Compare with analogs (e.g., ’s fluorophenyl derivatives) to identify critical substituents for activity .

Q. How should contradictory biological activity data be resolved across different studies?

- Assay Standardization : Re-evaluate under uniform conditions (e.g., cell line: HEK293, incubation time: 48 h) to eliminate variability .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence results .

- Orthogonal Validation : Confirm activity via dual methods (e.g., enzymatic inhibition and cellular viability assays) .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective piperidine ring formation .

- Flow Chemistry : Utilize continuous-flow reactors for sulfonylation steps to improve heat transfer and reduce byproducts .

- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can impurities or diastereomers be identified and mitigated during synthesis?

- Chiral HPLC : Use columns like Chiralpak IG-3 to resolve enantiomers (mobile phase: hexane/isopropanol) .

- Crystallography : Single-crystal X-ray diffraction to confirm absolute configuration and detect crystalline impurities .

- DoE (Design of Experiments) : Apply factorial design to optimize solvent ratios and reaction times, minimizing side-product formation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.